2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride
CAS No.: 102871-96-5
Cat. No.: VC20748169
Molecular Formula: C9H12ClNO3S
Molecular Weight: 249.72 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride - 102871-96-5](/images/no_structure.jpg)
Specification
CAS No. | 102871-96-5 |
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Molecular Formula | C9H12ClNO3S |
Molecular Weight | 249.72 g/mol |
IUPAC Name | 2-amino-1-(4-methylsulfonylphenyl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C9H11NO3S.ClH/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H |
Standard InChI Key | JQZLJYCNKBOYGK-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl |
Introduction
2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This hydrochloride salt features a ketone group, an amino group, and a methylsulfonylphenyl moiety, contributing to its biochemical reactivity and pharmacological interest .
Synthesis and Characterization
The synthesis typically involves reacting sulfonyl-containing precursors with amino compounds under controlled conditions. Characterization methods include:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight verification.
Biological Activity
Research highlights several potential bioactivities:
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Antimicrobial Effects: Demonstrates inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).
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Enzyme Inhibition: Interacts with cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer potential.
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Receptor Binding: May modulate serotonin and dopamine pathways, though specific mechanisms require further study.
Research Findings
Recent studies emphasize its therapeutic potential:
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Anticancer Applications: In vitro tests show cytotoxicity against specific cancer cell lines.
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Anti-Inflammatory Properties: COX-2 inhibition suggests utility in treating arthritis and inflammatory bowel disease.
Comparative Analysis
Compound | Key Differences |
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2-Amino-1-phenylethanone | Lacks sulfonyl group; simpler structure |
Celecoxib | Contains sulfonamide; FDA-approved COX-2 inhibitor |
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